molecular formula C9H10ClFO B15319684 2-(2-Chloro-4-fluorophenyl)propan-2-ol CAS No. 51788-82-0

2-(2-Chloro-4-fluorophenyl)propan-2-ol

Cat. No.: B15319684
CAS No.: 51788-82-0
M. Wt: 188.62 g/mol
InChI Key: SUZZJQVBUZDTML-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)propan-2-ol is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propan-2-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 2-chloro-4-fluorobenzene with magnesium to form a Grignard reagent, followed by reaction with acetone to yield this compound.

  • Friedel-Crafts Alkylation: Another method involves the alkylation of 2-chloro-4-fluorobenzene with propylene in the presence of a strong Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency.

Types of Reactions:

  • Oxidation: Oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the replacement of chlorine or fluorine atoms.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, potassium permanganate, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution: Halogenating agents, strong bases, or nucleophiles.

Major Products Formed:

  • Oxidation: 2-(2-chloro-4-fluorophenyl)propanone, 2-(2-chloro-4-fluorophenyl)propanoic acid.

  • Reduction: 2-(2-chloro-4-fluorophenyl)propan-1-ol, 2-(2-chloro-4-fluorophenyl)propane-1,3-diamine.

  • Substitution: 2-(2,6-dichloro-4-fluorophenyl)propan-2-ol, 2-(2-chloro-4-fluorophenyl)propan-2-amine.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)propan-2-ol finds applications in various fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its pharmacological properties, potentially serving as a precursor for drug development.

  • Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. Molecular targets and pathways involved can include enzymes or receptors critical to microbial survival.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)propan-2-ol

  • 2-(4-Fluorophenyl)propan-2-ol

  • 2-(2,4-Dichlorophenyl)propan-2-ol

Uniqueness: 2-(2-Chloro-4-fluorophenyl)propan-2-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity compared to compounds with only one type of halogen substituent.

Properties

CAS No.

51788-82-0

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClFO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3

InChI Key

SUZZJQVBUZDTML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)Cl)O

Origin of Product

United States

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